N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Description
N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a tetrazolo[1,5-a]pyridine moiety, culminating in a carboxamide functional group. The presence of these diverse functional groups imparts the compound with unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c12-11(13,14)10(2-3-10)6-15-9(20)7-1-4-19-8(5-7)16-17-18-19/h1,4-5H,2-3,6H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKUKIQVYKMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NN=NN3C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Tetrazole Formation: The cyclopropyl intermediate is then reacted with azide compounds under thermal or catalytic conditions to form the tetrazole ring.
Pyridine Ring Construction: The tetrazole intermediate undergoes a cyclization reaction with a suitable pyridine precursor, often facilitated by strong acids or bases.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using amine derivatives and coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles like thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bases (e.g., sodium hydroxide), nucleophiles (e.g., thiols, amines), solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced carboxamide groups.
Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(trifluoromethyl)cyclopropyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide: shares similarities with other tetrazole-containing compounds and trifluoromethyl-substituted molecules.
Tetrazole Derivatives: Compounds like tetrazole-based drugs and agrochemicals.
Trifluoromethyl Compounds: Molecules with trifluoromethyl groups, such as certain pharmaceuticals and agrochemicals.
Uniqueness
Structural Features: The combination of a trifluoromethyl group, cyclopropyl ring, tetrazole moiety, and carboxamide group is unique, providing distinct chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity and potential for modification.
Applications: Its unique structure makes it suitable for a wide range of applications in different scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
